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Compound of Interest

1-(3-Bromo-5-
Compound Name:
chlorophenyl)ethanone

Cat. No.: B178965

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-(3-Bromo-5-
chlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the
carbonyl group in 1-(3-Bromo-5-chlorophenyl)ethanone. As a substituted acetophenone, this
molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the
development of pharmaceuticals and agrochemicals. The reactivity of its ketone functionality is
significantly modulated by the electronic properties of the halogen substituents on the aromatic
ring. This document elucidates the underlying principles governing this reactivity, focusing on
nucleophilic addition, reduction, and reactions involving the a-methyl group. Detailed, field-
proven experimental protocols are provided for key transformations, including Grignard
addition, Wittig olefination, and sodium borohydride reduction, to equip researchers and drug
development professionals with actionable insights for synthetic applications.

Introduction: Molecular Profile and Electronic
Landscape

1-(3-Bromo-5-chlorophenyl)ethanone is an aromatic ketone characterized by a carbonyl
group attached to a phenyl ring substituted with both a bromine and a chlorine atom at the
meta positions relative to each other. The chemical behavior of this molecule is dominated by
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the interplay between the electrophilic carbonyl carbon and the electronic effects exerted by the

halogen substituents.

Property Value Source(s)
1-(3-bromo-5-

IUPAC Name [1]
chlorophenyl)ethanone

CAS Number 154257-85-9 [11[2]

Molecular Formula CsHeBrCIlO [1112][3]

Molecular Weight 233.49 g/mol [11[3]

Canonical SMILES

CC(=0)C1=CC(=CC(=C1)Br)C
|

[1]

Physical Form

Solid

The primary determinant of the carbonyl group's reactivity is the electrophilicity of its carbon

atom. This is significantly influenced by the two halogen atoms on the phenyl ring through a

combination of inductive and resonance effects.[4][5]

 Inductive Effect (-1): Both bromine and chlorine are highly electronegative. They exert a

strong electron-withdrawing inductive effect, pulling electron density away from the aromatic

ring and, by extension, from the carbonyl carbon through the sigma bond framework.[5] This

effect increases the partial positive charge on the carbonyl carbon, enhancing its

electrophilicity and making it more susceptible to attack by nucleophiles.[6]

o Resonance Effect (+R): The halogens possess lone pairs of electrons that can be

delocalized into the aromatic 1t-system.[5] This donation of electron density via resonance

would typically decrease the electrophilicity of the carbonyl carbon. However, for halogens,

the inductive effect is known to dominate over the resonance effect.[7]

Consequently, the net electronic effect of the 3-bromo and 5-chloro substituents is the

deactivation of the aromatic ring towards electrophilic substitution, but an activation of the

carbonyl group towards nucleophilic addition.
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Start: Oven-Dried Glassware

1. Prepare Grignard Reagent 2. Dissolve Ketone
(MeMgl in Anhydrous Ether) in Anhydrous Ether

N

[3. Add Ketone Solution to GrignarcD

(Dropwise at 0°C)

(4. Stir at Room Temperature)

G. Quench with sat. aqg. NH4CD

(6. Ether Extraction & Worku@

7. Purification
(Column Chromatography)

@: Tertiary Alcohol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Reactivity of the carbonyl group in 1-(3-Bromo-5-
chlorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178965#reactivity-of-the-carbonyl-group-in-1-3-
bromo-5-chlorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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